Calcium;carbonate

Description

Significance in Contemporary Scientific Inquiry

The contemporary significance of calcium carbonate in research is underscored by its multifaceted nature. Scientists are particularly interested in its various crystalline forms, or polymorphs, which include calcite, aragonite, and vaterite. mdpi.comscirp.org Each polymorph possesses distinct properties, such as stability, hardness, and morphology, which can be tailored for specific applications. mdpi.commdpi.com Calcite is the most thermodynamically stable form, followed by aragonite and then vaterite. mdpi.comresearchgate.net

Research is heavily focused on the synthesis of nano-sized calcium carbonate particles. mdpi.com These nanoparticles exhibit enhanced properties compared to their bulk counterparts, including a high surface area-to-volume ratio, which is advantageous in a multitude of applications. rsc.org The ability to control the size, shape, and polymorph of these nanoparticles is a key area of investigation, with methods like precipitation, sol-gel synthesis, and microemulsion techniques being actively explored and refined. mdpi.comnih.gov

Interdisciplinary Relevance of Calcium Carbonate Research

The study of calcium carbonate is inherently interdisciplinary, with significant implications for materials science, biomedical engineering, and environmental science.

Materials Science: In materials science, calcium carbonate is utilized to enhance the mechanical, optical, and thermal properties of polymers, paints, and plastics. mdpi.comcarmeuse.com The incorporation of calcium carbonate, particularly in its nanoparticle form, can improve the strength and durability of these materials. mdpi.comfrontiersin.org The specific polymorph and morphology of the calcium carbonate used can be selected to achieve desired material characteristics. mdpi.com

Biomedical Engineering: The biocompatibility and biodegradability of calcium carbonate make it an ideal candidate for a range of biomedical applications. nih.govnih.gov It is being extensively researched for use in drug delivery systems, where its porous structure can be loaded with therapeutic agents. nih.govresearchgate.net The pH-sensitive nature of calcium carbonate allows for the targeted release of drugs in specific environments within the body. acs.org Furthermore, it shows promise in tissue engineering and as a component of bone repair materials. metu.edu.trresearchgate.net

Environmental Science: Calcium carbonate plays a crucial role in environmental remediation and sustainability. It is being investigated for its potential in carbon capture and storage, where it can sequester atmospheric carbon dioxide. ucdavis.edufrontiersin.org Its ability to adsorb pollutants makes it useful for wastewater treatment and the remediation of contaminated soils. mdpi.commdpi.comresearchgate.net Additionally, its application in agriculture helps in adjusting soil pH and improving soil structure. frontiersin.orgresearchgate.net

Evolution of Calcium Carbonate Research Paradigms

The scientific understanding of calcium carbonate has evolved significantly over time. Early research focused on its geological and basic chemical properties. carmeuse.com However, the advent of nanotechnology has shifted the paradigm towards the controlled synthesis and functionalization of calcium carbonate at the nanoscale. rsc.org

A significant development in the field is the growing understanding of biomineralization—the process by which living organisms produce minerals. nih.gov Organisms like mollusks and sea urchins create highly structured and robust materials from calcium carbonate by precisely controlling its crystallization. wikipedia.orgucdavis.edu Studying these biological processes provides inspiration for the development of novel, bio-inspired materials with superior properties. evolutionnews.org

The focus has also moved from viewing calcium carbonate as a simple filler material to recognizing its potential as a functional component in advanced composites and smart materials. rsc.orgrsc.org Modern research now explores complex, hierarchical structures and the surface modification of calcium carbonate particles to impart specific functionalities. rsc.org The investigation of non-classical nucleation pathways, such as the formation of amorphous calcium carbonate (ACC) as a precursor to crystalline forms, represents a frontier in understanding and controlling its formation. geoscienceworld.orgresearchgate.netresearchgate.net

Properties of Calcium Carbonate Polymorphs

| Property | Calcite | Aragonite | Vaterite |

|---|---|---|---|

| Crystal System | Trigonal | Orthorhombic | Hexagonal |

| Morphology | Rhombic, Spindle | Needle-like | Spherical |

| Density (g/cm³) | 2.71 | 2.83 | 2.6-2.93 |

| Thermodynamic Stability | Most Stable | Metastable | Least Stable |

This table summarizes the key properties of the three main anhydrous polymorphs of calcium carbonate. wikipedia.orgmdpi.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYYLEPIZMXCLO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

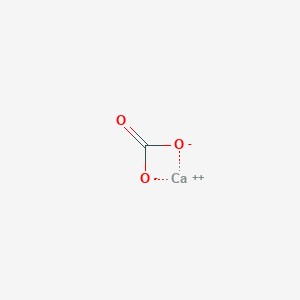

C(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCO3, CCaO3 | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | calcium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036238 | |

| Record name | Calcium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium carbonate appears as white, odorless powder or colorless crystals. Practically insoluble in water. Occurs extensive in rocks world-wide. Ground calcium carbonate (CAS: 1317-65-3) results directly from the mining of limestone. The extraction process keeps the carbonate very close to its original state of purity and delivers a finely ground product either in dry or slurry form. Precipitated calcium carbonate (CAS: 471-34-1) is produced industrially by the decomposition of limestone to calcium oxide followed by subsequent recarbonization or as a by-product of the Solvay process (which is used to make sodium carbonate). Precipitated calcium carbonate is purer than ground calcium carbonate and has different (and tailorable) handling properties., Dry Powder; Dry Powder, Liquid; Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Liquid; Water or Solvent Wet Solid, Liquid, Other Solid; Water or Solvent Wet Solid, Other Solid, White crystalline or amorphous, odourless and tasteless powder, White, odorless powder or colorless crystals; [NIOSH], WHITE POWDER OR PELLETS., White, odorless powder or colorless crystals. Calcium carbonate is soluble in concentrated mineral acids., White, odorless powder or colorless crystals. | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonic acid calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.001 % (NIOSH, 2023), Practically insoluble in water and in alcohol. Dissolves with effervescence in diluted acetic acid, in diluted hydrochloric acid and in diluted nitric acid, and the resulting solutions, after boiling, give positive tests for calcium., Solubility Product constant: 3.36X10-9 at 25 °C, ALKALI HYDROXIDE REDUCES ITS SOLUBILITY, INSOL IN ALCOHOL, SOLUBILITY IN H2O INCR BY AMMONIUM SALT & BY CO2, Practically insoluble in water; soluble in dilute acids, For more Solubility (Complete) data for CALCIUM CARBONATE (6 total), please visit the HSDB record page., Solubility in water, mg/l at 25 °C: 14 (very poor), 0.001% | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.7 to 2.95 (NIOSH, 2023), Bulk density: 40-100 lb/cubic ft; screen analysis: usually 200 to 325 mesh, 2.8 g/cm³, 2.7-2.95 | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Major contaminants: magnesium carbonate and silica, Both natural ground and precipitated calcium carbonate can contain low levels of impurities that are regulated. The impurities depend on the source of material, processing, and the final grade. Impurities are typically trace metals and naturally occurring minerals. | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White hexagonal crystals or powder (Calcite); white orthrombic crystals or powder (Argonite); colorless hexagonal crystals (vaterite) | |

CAS No. |

471-34-1, 13397-26-7, 13701-58-1, 1317-65-3 | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium carbonate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcite (Ca(CO3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013397267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vaterite (Ca(CO3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013701581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0G9379FGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EV922DE0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

1517 to 2442 °F (Decomposes) (NIOSH, 2023), 1517-2442 °F (decomposes), 1517-2442 °F (Decomposes) | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthesis Methodologies for Calcium Carbonate Materials

Controlled Precipitation Techniques

Controlled precipitation is a cornerstone of calcium carbonate synthesis, allowing for precise manipulation of the material's properties through the management of reaction conditions. These techniques primarily involve the reaction of a calcium source with a carbonate source in a liquid medium.

Solution Precipitation Approaches for Calcium Carbonate

Solution precipitation involves the direct mixing of aqueous solutions containing soluble calcium and carbonate salts. The most common reactants are calcium chloride (CaCl2) and sodium carbonate (Na2CO3). nih.gov The characteristics of the resulting calcium carbonate are highly dependent on parameters such as reactant concentration, pH, and temperature. arxiv.org

Rapid mixing of equimolar solutions (e.g., 0.33 M) of CaCl2 and Na2CO3 for a short duration (e.g., 30 seconds) typically yields porous, spherical calcite microparticles with diameters in the range of 4–6 µm. nih.gov Increasing the reaction time can lead to an increase in particle size to 15–20 µm. nih.gov The initial concentration of the salt solutions also plays a critical role; for instance, at a CaCl2 to Na2CO3 molar ratio of 5:1, spherical particles are formed, whereas an excess of carbonate ions can lead to the formation of prolate ellipsoids. researchgate.net

The pH of the reaction medium significantly influences the crystal polymorph. For example, in the CaCl2-Na2CO3-H2O system, adjusting the initial pH of the CaCl2 solution can control the formation of different polymorphs. At 70°C, single-phase aragonite can be obtained over a wide initial pH range of 2.4-10.4. researchgate.net Temperature is another key factor, with aragonite formation being favored at temperatures of 50°C and above in the same system. researchgate.net

Table 1: Effect of Solution Precipitation Parameters on Calcium Carbonate Synthesis

| Reactant 1 | Reactant 2 | Molar Ratio (R1:R2) | Temperature (°C) | Resulting Polymorph | Particle Size/Morphology | Reference(s) |

|---|---|---|---|---|---|---|

| CaCl2 | Na2CO3 | 1:1 (0.33 M) | Room Temp. | Calcite | 4–6 µm, porous spheres | nih.gov |

| CaCl2 | Na2CO3 | 5:1 | Room Temp. | - | Spherical particles | researchgate.net |

| CaCl2 | Na2CO3 | 1:5 | Room Temp. | - | Prolate ellipsoids | researchgate.net |

| CaCl2 | Na2CO3 | 1:1 | 70 | Aragonite | 1-7 µm, needle-like | researchgate.net |

| CaCl2 | K2CO3 | - | 50 | Calcite, Vaterite, Aragonite | Rhombs, raspberries, cauliflowers | lubrizol.com |

Carbonation-Based Synthesis of Calcium Carbonate

Carbonation-based methods involve the introduction of carbon dioxide (CO2) into a calcium-containing solution or slurry. scirp.org A widely used industrial method is the carbonation of calcium hydroxide (B78521) (Ca(OH)2) slurry, also known as milk of lime. researchgate.netscielo.org.za This process is advantageous for large-scale production and typically yields calcite, the most stable polymorph of CaCO3. researchgate.net

The process involves bubbling CO2 gas through the Ca(OH)2 suspension. The reaction proceeds until the pH of the slurry decreases to around 7. scirp.orgncsu.edu The morphology and size of the resulting calcium carbonate particles are influenced by several factors, including the CO2 flow rate, temperature, and initial concentration of the Ca(OH)2 slurry. bch.roresearchgate.net For instance, using a microbubble generator for CO2 introduction can produce calcite nanoparticles smaller than 125 nm, with the reaction time decreasing as the CO2 flow rate increases. bme.huproquest.com Temperature also plays a role in the final morphology; plate-like particles have been obtained at 20°C, while granular particles were formed at 40°C. researchgate.net In some cases, novel morphologies like plate-shaped calcite can be synthesized by introducing additives such as disodium (B8443419) ethylenediamine (B42938) tetraacetate (EDTA-2Na) and aluminium chloride (AlCl3) during the carbonation process. scirp.org

Table 2: Influence of Carbonation Process Parameters on Calcium Carbonate Properties

| Calcium Source | CO2 Introduction Method | Temperature (°C) | Additive(s) | Resulting Polymorph | Particle Size/Morphology | Reference(s) |

|---|---|---|---|---|---|---|

| Ca(OH)2 slurry | Microbubble generator | Room Temp. | None | Calcite | <125 nm, nanoparticles | bme.huproquest.com |

| Ca(OH)2 slurry | Gas bubbling | 20 | None | - | Plate-like particles | researchgate.net |

| Ca(OH)2 slurry | Gas bubbling | 40 | None | - | Granular particles | researchgate.net |

| Ca(OH)2 slurry | Gas bubbling | Room Temp. | EDTA-2Na, AlCl3 | Calcite | Plate-shaped | scirp.org |

| Ca(OH)2 slurry | Gas bubbling | 50 | Native corn starch | Calcite, Aragonite | Rhombohedral, needle-like | ncsu.edu |

Emulsion-Mediated Methods for Calcium Carbonate Nanoparticle Synthesis

Emulsion-based techniques offer a versatile platform for the synthesis of calcium carbonate nanoparticles with controlled size and morphology. These methods utilize the dispersed phase of an emulsion as nano- or micro-reactors.

The most common approaches are the water-in-oil (W/O) microemulsion and the water-in-oil-in-water (W/O/W) double emulsion methods. mdpi.com In a typical W/O microemulsion synthesis, two separate microemulsions are prepared. One contains an aqueous solution of a calcium salt (e.g., CaCl2) dispersed in an oil phase with the help of a surfactant, and the other contains an aqueous solution of a carbonate salt (e.g., Na2CO3) prepared similarly. mdpi.comresearchgate.net When these two microemulsions are mixed, the aqueous nanodroplets collide and coalesce, initiating the precipitation of CaCO3 within these confined spaces. mdpi.com The size, structure, and crystallinity of the resulting nanoparticles can be controlled by optimizing parameters like the type of surfactant, temperature, pH, and ion concentration. mdpi.com

The W/O/W double emulsion method is a variation where a W/O emulsion containing the calcium source is dispersed in a larger aqueous phase containing the carbonate source. mdpi.comresearchgate.net The reaction occurs as calcium ions diffuse from the internal droplets through the oil phase to the external aqueous phase, leading to the formation of CaCO3 particles, often as hollow capsules. researchgate.net For example, using a double emulsion system with calcium nitrate (B79036) in the external phase and sodium carbonate in the internal phase can produce vaterite capsules. researchgate.net

Table 3: Comparison of Emulsion-Mediated Synthesis Methods for Calcium Carbonate

| Emulsion Type | Calcium Source | Carbonate Source | Surfactant/Carrier | Resulting Polymorph | Particle Size/Morphology | Reference(s) |

|---|---|---|---|---|---|---|

| W/O Microemulsion | CaCl2 (1 M) | Na2CO3 (1 M) | Span 80 / D2EHPA | - | 100-3500 nm | researchgate.net |

| W/O/W Double Emulsion | Ca(NO3)2 | Na2CO3 | Span 83 / D2EHPA | Vaterite | Hollow capsules | researchgate.net |

| W/O/W Double Emulsion | CaCl2 (0.75 M) | Na2CO3 (0.75 M) | - | - | Particles inside shell | nih.gov |

Template-Assisted and Polymer-Mediated Synthesis of Calcium Carbonate

Drawing inspiration from biomineralization, where organisms utilize organic macromolecules to direct crystal growth, template-assisted and polymer-mediated synthesis methods have been developed to exert a high degree of control over the crystallization of calcium carbonate.

Polymer-Mediated Crystallization Control of Calcium Carbonate

The presence of water-soluble polymers during the precipitation of calcium carbonate can significantly influence the nucleation, growth, size, and polymorph of the resulting crystals. d-nb.infojournalssystem.com These polymers can interact with calcium ions or the surfaces of growing crystals, thereby modifying the crystallization pathway. rsc.org

For example, increasing the concentration of phenolic polymers during the reaction of CaCl2 and Na2CO3 leads to the formation of smaller CaCO3 particles. rsc.org This is attributed to the polymer's hydroxy groups binding to Ca2+ ions, which promotes the formation of a larger number of crystal seeds and inhibits their subsequent growth. rsc.org Poly(ethylene glycol) (PEG) has also been shown to reduce the rate of crystallization and lead to smaller particle sizes compared to synthesis without the polymer. journalssystem.com At certain concentrations, PEG can stabilize the formation of vaterite microspheres, which then transform into calcite over time. journalssystem.com

Poly(acrylic acid) (PAA) is another effective polymer for controlling CaCO3 formation. It can be used to synthesize rod-like calcium carbonate nanoparticles with an average length of around 220-240 nm and a width of 85-90 nm. nih.govmedcraveonline.com The concentration of PAA can also influence the resulting polymorph; in some systems, vaterite crystallization is favored at lower temperatures in the presence of PAA, while it is destabilized at higher temperatures. researchgate.net

Table 4: Effects of Polymer Additives on Calcium Carbonate Synthesis

| Polymer | Polymer Concentration | Calcium Source | Carbonate Source | Temperature (°C) | Effect on CaCO3 | Reference(s) |

|---|---|---|---|---|---|---|

| Phenolic Polymer | Increasing | CaCl2 | Na2CO3 | - | Smaller particle diameter | rsc.org |

| Poly(ethylene glycol) | 0.05 - 0.5% | CaCl2 | Na2CO3 | Room Temp. | Stabilizes vaterite, smaller particles | journalssystem.com |

| Poly(acrylic acid) | - | CaCl2 | (NH4)2CO3 | 60 | Rod-like nanoparticles (240x90 nm) | nih.gov |

| Poly(acrylic acid) | 50-100 µg/mL | CaCl2 | (NH4)2CO3 | - | Irregular calcite aggregates | acs.org |

| Poly(acrylic acid) | 500-1000 µg/mL | CaCl2 | (NH4)2CO3 | - | Calcite thin films | acs.org |

Bio-inspired Template-Directed Synthesis of Calcium Carbonate

Bio-inspired synthesis mimics natural biomineralization processes by using organized molecular templates to guide the nucleation and growth of crystals. nwo.nl These templates can be insoluble polymer matrices, self-assembled monolayers, or specifically designed proteins. acs.orgresearchgate.net

A notable example involves the use of a hydroxylated poly(methyl methacrylate) (HyPMMA) template in conjunction with soluble poly(acrylic acid) (PAA). acs.org This combination allows for the deposition of thin films of calcium carbonate. The concentration of the soluble PAA determines the morphology, with lower concentrations leading to irregular aggregates and higher concentrations producing continuous calcite thin films. acs.org The process is believed to occur via the initial deposition of an amorphous calcium carbonate phase that subsequently transforms into crystalline calcite, with the HyPMMA template guiding this transformation. acs.org

De novo designed proteins represent a frontier in template-directed synthesis. Helical repeat proteins with regularly spaced carboxylate groups on their surface have been engineered to act as templates for CaCO3 nucleation. researchgate.netresearchgate.netbiorxiv.org These protein templates can direct the nucleation of nano-calcite, bypassing the typical formation of vaterite. researchgate.netbiorxiv.org The size of the resulting nanocrystals can be tuned by varying the length of the protein template. biorxiv.org For instance, in a solution of 5 mM CaCl2 and 5 mM NaHCO3, the presence of these designed proteins leads to the formation of calcite nanocrystals that then assemble into larger mesocrystals. biorxiv.org Other proteins, such as recombinant collagen, have also been used as templates, leading to the formation of porous nanospheres composed of a mixture of calcite and vaterite. acs.org

Table 5: Bio-inspired Templates for Calcium Carbonate Synthesis

| Template | Soluble Additive | Calcium Source | Carbonate Source | Result | Morphology | Reference(s) |

|---|---|---|---|---|---|---|

| Hydroxylated PMMA | Poly(acrylic acid) | CaCl2 | (NH4)2CO3 | Calcite thin films | Thin films | acs.org |

| Designed Helical Proteins | None | CaCl2 (5 mM) | NaHCO3 (5 mM) | Nano-calcite | Nanocrystals, mesocrystals | researchgate.netresearchgate.netbiorxiv.org |

| Recombinant Collagen | None | CaCl2 | Na2CO3 | Calcite and Vaterite | Porous nanospheres | acs.org |

| Amphiphilic porphyrins | Poly(acrylic acid) | CaCl2 | (NH4)2CO3 | Calcite | Macroscopic thin films | princeton.edu |

Green and Sustainable Synthesis Routes for Calcium Carbonate

In response to the growing need for environmentally benign and economically viable manufacturing processes, green and sustainable synthesis routes for calcium carbonate are gaining significant attention. These methods prioritize the use of renewable resources, the reduction of waste, and the minimization of energy consumption compared to traditional chemical precipitation and carbonation processes.

Waste-to-Resource Conversion for Calcium Carbonate Production (e.g., Eggshells)

A prominent green strategy involves the valorization of calcium-rich waste streams, transforming potential pollutants into a valuable resource. Various biological and industrial by-products are being explored as alternative raw materials for calcium carbonate production.

Chicken eggshells are a significant source of high-purity calcium carbonate, comprising approximately 94-95% of the shell's composition. scielo.bragriculturejournals.cz The remainder consists of organic materials like glycoproteins and proteoglycans (about 3.5%) and other minerals such as calcium phosphate (B84403) and magnesium carbonate. scielo.bragriculturejournals.cz The conversion process typically involves washing and drying the eggshells, followed by methods like calcination to produce calcium carbonate powder. researchgate.net For instance, a simple calcination method involves soaking the shells in sodium hypochlorite, followed by drying at 250°C. researchgate.net Research has demonstrated that calcium carbonate with a calcite crystal structure can be successfully synthesized from eggshells. mdpi.com

Other calcium-rich agricultural and industrial wastes are also viable sources. These include shells from oysters, mussels, and cockles, as well as industrial by-products like steel slag and gypsum. mdpi.com The recovery of calcium carbonate from these materials not only provides an economical alternative to mining limestone but also helps mitigate solid waste pollution. mdpi.com For example, calcium carbonate nanoparticles have been produced from steel slag through bacterial-induced mineralization, a process that can accelerate carbon sequestration. ingentaconnect.com Similarly, fruit peel extracts, such as from oranges, have been utilized in green synthesis methods to produce calcium carbonate particles, highlighting the use of biomolecules like polysaccharides to induce crystallization. nih.govresearchgate.netdntb.gov.ua

The table below details the typical composition of chicken eggshells, a primary waste resource for calcium carbonate production.

| Component | Percentage (%) | Reference |

| Calcium Carbonate (CaCO₃) | ~94-95% | scielo.br, agriculturejournals.cz |

| Organic Substances (e.g., Glycoproteins) | ~3.5-4% | agriculturejournals.cz, scielo.br |

| Magnesium Carbonate (MgCO₃) | ~1% | scielo.br |

| Calcium Phosphate (Ca₃(PO₄)₂) | ~1% | scielo.br |

Microbial and Enzymatic Synthesis Pathways of Calcium Carbonate

Biomineralization processes found in nature offer sophisticated models for the green synthesis of calcium carbonate. Microbially Induced Calcite Precipitation (MICP) is a widely studied biogeochemical process where microorganisms facilitate the formation of calcium carbonate. nih.govwikipedia.org

The most common MICP mechanism involves the enzymatic hydrolysis of urea (B33335) by various microorganisms. nih.govredalyc.org Bacteria, particularly from the Bacillus genus, produce the enzyme urease, which catalyzes the breakdown of urea into ammonium (B1175870) and carbonate ions. redalyc.orgnih.gov This process increases the local pH and carbonate concentration. redalyc.org In the presence of calcium ions (Ca²⁺) in the environment, this leads to the precipitation of calcium carbonate. nih.gov The negatively charged bacterial cell surfaces can act as nucleation sites, attracting Ca²⁺ ions and facilitating the deposition of calcite crystals. nih.govredalyc.org

CO(NH₂)₂ + H₂O → (urease) → 2NH₃ + CO₂

CO₂ + H₂O ↔ H₂CO₃ ↔ HCO₃⁻ + H⁺ ↔ CO₃²⁻ + 2H⁺

Ca²⁺ + Cell → Cell-Ca²⁺

Cell-Ca²⁺ + CO₃²⁻ → Cell-CaCO₃ (s)

The specific polymorph of calcium carbonate produced (calcite, aragonite, or vaterite) can be influenced by the bacterial species and environmental conditions. nih.govredalyc.org For example, Proteus mirabilis has been shown to produce vaterite hollow spheres, while other bacteria precipitate calcite. nih.govredalyc.org The process generally involves the initial formation of unstable amorphous calcium carbonate, which then transforms into the more stable crystalline forms like vaterite and ultimately calcite. nih.govredalyc.org Researchers have utilized various bacteria, including Escherichia coli and Bacillus mucilaginous subtilis, to induce the formation of calcium carbonate with specific morphologies and smaller particle sizes compared to conventional chemical synthesis. ingentaconnect.comtandfonline.com

The table below presents findings from studies on microbial synthesis, highlighting the bacterial species used and the characteristics of the resulting calcium carbonate.

| Microbial Species | Key Findings | Resulting CaCO₃ Properties | Reference |

| Bacillus mucilaginous subtilis | Induced mineralization in steel slag. | Average particle size of 42.1 nm (smaller than chemical synthesis). Higher decomposition temperature. | ingentaconnect.com |

| Proteus mirabilis | Produced unusual morphology and structure. | Primarily vaterite hollow spheres. | nih.gov, redalyc.org |

| Escherichia coli (E. coli) | Induced nucleation, growth, and aggregation of CaCO₃. | Formed calcite spherical superstructures; larger particles than without bacteria. | tandfonline.com |

| Urease-producing bacteria (general) | Hydrolysis of urea increases pH and carbonate concentration, leading to precipitation. | Efficiency affected by bacterial concentration, pH, temperature, and calcium/urea levels. | redalyc.org, nih.gov |

Sophisticated Characterization and Analytical Approaches for Calcium Carbonate

Electron Microscopy-Based Characterization of Calcium Carbonate

Electron microscopy stands as a cornerstone for the morphological and structural analysis of calcium carbonate, offering unparalleled insights into its micro and nanoscale features. brecjournals.com

Scanning Electron Microscopy (SEM) Applications in Calcium Carbonate Studies

Scanning Electron Microscopy (SEM) is an indispensable tool for examining the surface topography and morphology of calcium carbonate particles. brecjournals.com It provides high-resolution images that reveal the shape, size, and aggregation state of CaCO₃ crystals. brecjournals.comrsc.org For instance, SEM has been instrumental in observing the transformation of calcium carbonate from nanospheres to microspheres as reactant concentrations increase. rsc.org The technique is often coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), which allows for elemental analysis of the sample, confirming the presence of calcium, carbon, and oxygen. rsc.orgspebrazilfatc.com.brebsco.com

Research has utilized SEM to:

Differentiate between various morphologies such as rhombohedral, spherical, and needle-shaped crystals. scientific.netrsc.org

Study the effect of synthesis parameters, like the volume of water or the type of solvent, on the resulting particle size and shape. sci-hub.se

Investigate the surface of composites containing calcium carbonate to understand filler-matrix interactions and fracture mechanisms. aip.org

Observe the in-situ dynamics of CaCO₃ particle formation and growth in solution under atmospheric conditions, providing real-time data on crystallization processes. nih.gov

Table 1: SEM Applications in Calcium Carbonate Analysis

| Application | Description | Key Findings | Citations |

| Morphological Analysis | Observation of particle shape, size, and surface features. | Revealed diverse morphologies including nanospheres, microspheres, and cubic or rhombohedral crystals. rsc.orgrsc.org | rsc.orgrsc.org |

| Elemental Composition | Used with EDS to determine the elemental makeup of the sample. | Confirmed the primary composition of Ca, C, and O in synthesized particles. rsc.orgspebrazilfatc.com.br | rsc.orgspebrazilfatc.com.br |

| Synthesis Optimization | Studying the influence of reaction conditions on CaCO₃ morphology. | Demonstrated that parameters like solvent and reactant concentration control particle size and shape. sci-hub.se | sci-hub.se |

| Composite Material Analysis | Examining the dispersion and interaction of CaCO₃ fillers in polymer matrices. | Showed well-dispersed particles and revealed fracture surface details. aip.org | aip.org |

| In-situ Crystallization Studies | Real-time observation of crystal growth dynamics. | Allowed for the study of formation and dissolution of transient phases like amorphous calcium carbonate. nih.gov | nih.gov |

Transmission Electron Microscopy (TEM) for Nanoscale Calcium Carbonate Analysis

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the visualization of the internal structure and nanoscale characteristics of calcium carbonate particles. brecjournals.com It is particularly crucial for analyzing nanoparticles, revealing details about their size, shape, crystallinity, and aggregation. rsc.orgrsc.org High-Resolution TEM (HRTEM) can even provide information at the atomic level. rsc.org

Key applications of TEM in calcium carbonate research include:

Nanoparticle Characterization: TEM is used to determine the size and morphology of nano-CaCO₃, with studies reporting the synthesis of particles with diameters ranging from a few nanometers to several hundred. rsc.orgrsc.org For example, TEM has been used to characterize spherical vaterite nanoparticles of 20 nm, 100 nm, and 300 nm. rsc.org

Crystallization Mechanisms: Liquid-phase TEM (LP-TEM) allows for the real-time, nanoscale visualization of the early stages of CaCO₃ formation, including the observation of prenucleation clusters and their transformation into amorphous nanoparticles. nih.gov

Structural Confirmation: Selected Area Electron Diffraction (SAED), a technique available in TEM, is used to confirm the crystalline structure of the nanoparticles. rsc.org

Morphological Evolution: TEM has been employed to track the morphological changes of CaCO₃, such as the transition from nanoparticles to nano/microspheres with increasing reactant concentrations. rsc.org

Table 2: TEM Analysis of Nanoscale Calcium Carbonate

| Analytical Focus | Description | Research Findings | Citations |

| Particle Size and Morphology | High-resolution imaging of individual nanoparticles. | Confirmed uniform spherical and rod-like morphologies with sizes from ~2 nm to 300 nm. rsc.orgrsc.org | rsc.orgrsc.org |

| Early Stage Crystallization | In-situ observation of nucleation and growth using LP-TEM. | Visualized the formation and stabilization of prenucleation clusters before amorphous nanoparticle formation. nih.gov | nih.gov |

| Crystalline Structure | Analysis of diffraction patterns to identify crystal phases. | SAED patterns confirmed the calcite and vaterite structures of synthesized nanoparticles. rsc.org | rsc.org |

| Agglomeration Studies | Observation of how nanoparticles cluster together. | Showed that nanoparticles can exist as isolated particles or in agglomerates ranging from 200 to 1000 nm. spebrazilfatc.com.br | spebrazilfatc.com.br |

Spectroscopic and Diffraction Techniques for Calcium Carbonate Analysis

Spectroscopic and diffraction methods are fundamental for identifying the chemical and structural properties of calcium carbonate, particularly for distinguishing its different polymorphs.

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis in Calcium Carbonate

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a sample by measuring the absorption of infrared radiation. ipolytech.co.uk In the context of calcium carbonate, FTIR is primarily used to identify the different polymorphs (calcite, aragonite, and vaterite), as each has a unique vibrational spectrum. nih.govnih.govrsc.org

The characteristic absorption bands for the carbonate ion (CO₃²⁻) allow for this differentiation:

Calcite: Typically shows strong absorption peaks around 871-873 cm⁻¹ and 711-713 cm⁻¹. nih.govrsc.org

Aragonite: Can be identified by the presence of two absorption bands in the 855-878 cm⁻¹ region, in addition to other characteristic peaks. nih.gov

Vaterite: Displays its own unique spectral signature, such as a peak around 745 cm⁻¹. rsc.org

FTIR has been successfully applied to identify calcium carbonate in various matrices, including polymer composites and biological samples like eggshells. aip.orgipolytech.co.uknipes.org The technique is sensitive enough to detect different grades of CaCO₃, such as identifying organic compounds on the surface of "active" CaCO₃. nih.gov Attenuated Total Reflectance (ATR)-FTIR is a variant of the technique that is particularly useful for analyzing the surface of materials and can be used for quantitative analysis of mineral mixtures. kirj.eenih.gov

Table 3: Characteristic FTIR Absorption Bands for CaCO₃ Polymorphs

| Polymorph | Key Absorption Bands (cm⁻¹) | Notes | Citations |

| Calcite | ~873, ~712 | A single strong peak near 873 cm⁻¹ is characteristic. | nih.govrsc.org |

| Aragonite | ~873 and ~855 | The presence of a doublet in this region helps distinguish it from calcite. | nih.gov |

| Vaterite | ~745 | This distinct peak, along with others, identifies the vaterite phase. | rsc.org |

| Active CaCO₃ | 2800-2900 | Absorptions in this region indicate the presence of organic surface coatings. | nih.gov |

X-ray Diffraction (XRD) for Calcium Carbonate Polymorph Identification

X-ray Diffraction (XRD) is the definitive technique for identifying the crystalline phases of materials. nih.gov By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, one can determine the specific polymorph of calcium carbonate present. tib.eu Each polymorph—calcite, aragonite, and vaterite—has a unique crystal structure and therefore produces a distinct XRD pattern, acting as a "fingerprint." nih.govresearchgate.net

XRD is widely used to:

Confirm Polymorph Identity: Researchers use XRD to verify the successful synthesis of a specific CaCO₃ polymorph. aip.orgnih.gov For example, the strongest diffraction peak for calcite is typically the (104) reflection. rsc.orgtib.eu

Assess Purity: The presence of peaks from other phases can indicate impurities in the sample. rsc.org

Quantitative Analysis: XRD can be used for the quantitative determination of the different polymorphs in a mixture. scispace.com

Crystallite Size and Strain Analysis: The width of the diffraction peaks can provide information about the average crystallite size and the presence of lattice strain. tib.eu

Studies have shown that XRD can effectively track phase transformations, for instance, the change from amorphous calcium carbonate to crystalline calcite over time or with changes in synthesis conditions. rsc.orgrsc.org

Table 4: Key XRD Reflections for CaCO₃ Polymorph Identification

| Polymorph | Prominent (hkl) Reflection | 2θ Value (approx.) | Reference |

| Calcite | (104) | 29.4° | rsc.org |

| Aragonite | (111) | 26.2° | tib.eu |

| Vaterite | (110) | 24.9° | scispace.com |

Advanced Surface and Morphological Characterization of Calcium Carbonate

Beyond standard microscopy and spectroscopy, advanced techniques provide deeper insights into the surface properties and detailed morphology of calcium carbonate, which are critical for its performance in many applications.

Brunauer-Emmett-Teller (BET) Surface Area Analysis: The BET method is the most common technique for measuring the specific surface area of a powdered or porous material. horiba.com It involves the adsorption of a gas (typically nitrogen) onto the material's surface at cryogenic temperatures. horiba.com The surface area is a crucial parameter for calcium carbonate, as it influences its reactivity, dissolution rate, and effectiveness as a filler or coating agent. scientific.nethoriba.com Research has shown a direct correlation between synthesis conditions, such as the amount of water used, and the resulting surface area and pore diameter of CaCO₃ nanoparticles. sci-hub.se For example, porous amorphous calcium carbonate has been synthesized with very high specific surface areas of over 350 m²/g. diva-portal.org

Atomic Force Microscopy (AFM): Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. iaea.org Unlike electron microscopy, AFM can be operated in various environments, including in liquid, making it ideal for studying surface processes in realistic conditions. acs.org

AFM has been used to:

Image the surface of calcium carbonate crystals with atomic resolution, revealing details of the crystal lattice and surface hydration layers. acs.org

Directly measure the adhesion forces between CaCO₃ particles and other surfaces, which is critical for understanding and preventing scaling in industrial processes. researchgate.net

Characterize the surface roughness and morphology of CaCO₃ nanoparticles. researchgate.net

Investigate the interaction of polymers and other additives with calcium carbonate surfaces. mdpi.com

Table 5: Advanced Surface Characterization Techniques for CaCO₃

| Technique | Parameter Measured | Application Example | Citations |

| BET Surface Area Analysis | Specific Surface Area, Pore Volume, Pore Size Distribution | Determining how synthesis parameters affect the surface area of CaCO₃ nanoparticles, with values ranging from 8.53 to 26.0 m²/g depending on water volume. | sci-hub.sehoriba.com |

| Atomic Force Microscopy (AFM) | Surface Topography, Roughness, Adhesion Forces | Quantifying the adhesion forces between CaCO₃ crystals and equipment surfaces to study anti-scaling agent effectiveness. | researchgate.netresearchgate.net |

Confocal Laser Scanning Microscopy in Biogenic Calcium Carbonate Research

Confocal Laser Scanning Microscopy (CLSM) is a powerful optical imaging technique used extensively in the investigation of biogenic calcium carbonate. It offers the ability to acquire three-dimensional images and to visualize fluorescently labeled components within a sample. This capability is particularly valuable for understanding the complex processes of biomineralization, where organisms form inorganic minerals.

CLSM has been a key tool in analyzing microbially induced calcium carbonate precipitation (MICCP). In studies involving bacteria like Bacillus megaterium, CLSM, in conjunction with other methods, has been used to analyze the calcium carbonate polymorphs produced. These analyses have shown that calcite is often the predominant polymorph formed by these bacteria, followed by vaterite.

A significant application of CLSM is in tracking the incorporation of organic molecules into the crystal lattice of calcium carbonate. For instance, researchers have used CLSM to visualize the distribution of fluorescently labeled proteins within calcite crystals. In one study, the Starmaker-like (Stm-l) protein was labeled and its incorporation into growing calcium carbonate crystals was observed, revealing distinct ring-pattern distributions of fluorescence within the crystalline structures. CLSM has also been used to confirm the successful synthesis of calcium carbonate nanodots within erythrocytes by staining the functionalized red blood cells with tetracycline (B611298) hydrochloride, which causes the nanodots to fluoresce. Furthermore, confocal microscopy can be used to measure physical properties, such as the surface roughness of 3D-printed objects made from calcium carbonate pastes.

The following table outlines various applications of CLSM in the study of biogenic and bio-inspired calcium carbonate.

| Research Area | Organism/System Studied | Specific Application of CLSM | Finding | Source |

|---|---|---|---|---|

| Microbially Induced Precipitation | Bacillus megaterium SS3 | Analysis of calcium carbonate polymorphs produced by the bacteria. | Confirmed the formation of calcite and vaterite polymorphs. | |

| Protein Incorporation in Crystals | In vitro crystallization with Starmaker-like protein | Imaging the distribution of fluorescently-labeled protein within crystals. | Revealed a ring-patterned distribution of the protein inside the calcite crystals. | |

| Intracellular Biomineralization | "Cyborg erythrocytes" | Detection of calcium carbonate nanodots inside red blood cells. | Confirmed the presence of CaCO3 nanodots via fluorescence after staining. | |

| Bio-inspired Materials | 3D-printed calcium carbonate models | Measurement of surface roughness of printed objects. | Quantified the surface topography of novel materials. |

Biomineralization Mechanisms and Ecological Roles of Calcium Carbonate

Microbially Induced Calcium Carbonate Precipitation (MICCP)

Microbially induced calcium carbonate precipitation (MICCP) is a biogeochemical process where microorganisms facilitate the formation of calcium carbonate. mdpi.comascelibrary.org This process is driven by the metabolic activities of various bacteria, which alter the chemical conditions of their environment to promote mineralization. nih.govnih.gov MICCP is a significant contributor to the formation of carbonate sediments and has been a key process since the Archaean eon. nih.gov The primary mechanisms involve enzymatic activities that increase pH and the concentration of dissolved inorganic carbon, creating a supersaturated environment for calcium carbonate to precipitate. mdpi.com

The most efficient and widely studied pathway in MICCP is urea (B33335) hydrolysis, driven by the enzyme urease. frontiersin.orgmdpi.com Ureolytic bacteria produce urease, which catalyzes the breakdown of urea into ammonia (B1221849) and carbamate (B1207046). frontiersin.orgmdpi.com The carbamate then spontaneously hydrolyzes to form more ammonia and carbonic acid. frontiersin.org These reactions lead to the production of ammonium (B1175870) and hydroxide (B78521) ions, resulting in a significant increase in the local pH. mdpi.comcopernicus.org This alkaline environment, coupled with the generation of carbonate ions, facilitates the precipitation of calcium carbonate, especially in the presence of calcium ions. mdpi.comcopernicus.org

Another crucial enzyme in this process is carbonic anhydrase (CA). nih.govfrontiersin.org CA catalyzes the hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and carbonate ions. nih.govnih.gov This process significantly accelerates the availability of carbonate for precipitation. nih.gov Studies have shown that urease and carbonic anhydrase can work synergistically to enhance the efficiency of calcium carbonate precipitation. nih.govfrontiersin.org While urease activity is induced by the presence of urea, CA activity can be influenced by the concentration of carbon dioxide, playing a vital role in buffering the environment and affecting the mineral phase of the precipitated calcium carbonate. nih.govnih.gov

| Enzyme | Catalyzed Reaction | Role in MICCP |

| Urease | Hydrolysis of urea to ammonia and carbamate. frontiersin.orgmdpi.com | Increases local pH and generates carbonate ions, inducing CaCO₃ precipitation. mdpi.comcopernicus.org |

| Carbonic Anhydrase | Hydration of CO₂ to carbonic acid. nih.govnih.gov | Accelerates the formation of bicarbonate and carbonate ions, enhancing precipitation rates. nih.gov |

Extracellular polymeric substances (EPS) are complex high-molecular-weight compounds, including polysaccharides, proteins, and DNA, secreted by microorganisms into their environment, forming the structural matrix of biofilms. ijcmas.comwikipedia.org This matrix plays a critical role in MICCP. acs.org The negatively charged functional groups (e.g., carboxyl, hydroxyl) within the EPS can attract and bind calcium ions. nih.govijcmas.com This sequestration of Ca²⁺ ions at the cell surface creates nucleation sites for calcium carbonate crystallization. nih.govnih.gov

Biofilms provide a diffusion-limited environment where the metabolic byproducts, such as hydroxide and carbonate ions, can accumulate, leading to localized supersaturation and subsequent precipitation of calcium carbonate. nih.gov The composition of the EPS can influence the morphology and polymorph of the resulting calcium carbonate crystals. acs.org For instance, certain proteins and polysaccharides within the EPS can induce the formation of specific crystal structures like vaterite or complex calcite assemblies. acs.org In some cases, decaying sheath material within the biofilm, rich in amino sugars, has been observed in close association with calcium carbonate crystals, suggesting that microbially mediated degradation processes are also important for precipitation. nih.gov

The morphology of biogenically produced calcium carbonate is often highly controlled and complex, a feature attributed to the influence of the biological matrix. nih.gov The organic molecules and macromolecules present during biomineralization, particularly within biofilms, can direct the crystal growth and assembly, leading to specific shapes and structures that are not typically formed through purely inorganic processes. copernicus.orggeoscienceworld.org